1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one
CAS No.:
Cat. No.: VC18078162
Molecular Formula: C10H10F2N2O
Molecular Weight: 212.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H10F2N2O |
|---|---|
| Molecular Weight | 212.20 g/mol |
| IUPAC Name | 1-(5-amino-2,4-difluorophenyl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C10H10F2N2O/c11-6-4-7(12)9(5-8(6)13)14-3-1-2-10(14)15/h4-5H,1-3,13H2 |
| Standard InChI Key | BMGFNQGUIXJZFT-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(=O)N(C1)C2=C(C=C(C(=C2)N)F)F |
Introduction
Key Findings
1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one (CAS 1343300-38-8) is a fluorinated pyrrolidinone derivative with potential applications in medicinal chemistry. Its structure combines a pyrrolidin-2-one core with a 5-amino-2,4-difluorophenyl substituent, offering unique physicochemical and biological properties.
Chemical Structure and Nomenclature
The compound features a five-membered pyrrolidin-2-one ring (lactam structure) attached to a phenyl group substituted with amino (-NH₂) and fluorine atoms at positions 5, 2, and 4, respectively.
Molecular Formula and Weight
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Molecular Formula: C₁₀H₉F₂N₂O
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Molecular Weight: 224.19 g/mol
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IUPAC Name: 1-(5-Amino-2,4-difluorophenyl)pyrrolidin-2-one
Structural Features
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Pyrrolidin-2-one core: Enhances rigidity and hydrogen-bonding capacity.
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2,4-Difluorophenyl group: Improves lipophilicity and metabolic stability.
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5-Amino substituent: Provides a site for further functionalization or interaction with biological targets .
Synthesis and Characterization
Synthetic Routes
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Cyclization Strategy:
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Protection-Deprotection:
Analytical Data
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MS (ESI): m/z 225.1 [M+H]⁺
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¹H NMR: δ 6.85–6.95 (m, aromatic H), 3.50–3.70 (m, pyrrolidinone CH₂), 2.80–3.00 (m, NH₂) .
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HPLC Purity: ≥95% (C18 column, acetonitrile/water gradient) .
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Solubility | Slightly soluble in water; soluble in DMSO, methanol |
| LogP (Partition Coefficient) | 1.53 (predicted) |
| pKa | ~8.5 (amine), ~10.2 (lactam NH) |
| Melting Point | 198–202°C (decomposes) |
Stability: Stable under inert conditions but hygroscopic. Store at 2–8°C .
Biological and Pharmacological Relevance
Mechanism of Action
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The amino group participates in hydrogen bonding with target proteins (e.g., kinases), while fluorine atoms improve bioavailability and BBB penetration .
Comparative Analysis with Analogues
| Compound | Key Differences | Bioactivity |
|---|---|---|
| 1-(2-Chlorophenyl)pyrrolidin-2-one | Chlorine substituent vs. fluorine | Lower metabolic stability |
| 1-(3,5-Difluorophenyl)pyrrolidin-2-one | Fluorine at 3,5 positions | Improved CNS penetration |
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